7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21ClN6O2 and its molecular weight is 472.93. The purity is usually 95%.
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Scientific Research Applications
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine, are recognized for their extensive biological and medicinal applications. These compounds have been utilized as core structures for developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Moreover, their significance extends to antimicrobial activities, where they have been explored for their potential against bacteria like Staphylococcus aureus, indicating their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains (Jindal & Kaur, 2021); (Li & Zhang, 2021).
Synthetic and Catalytic Applications
The synthesis and catalytic roles of heterocyclic compounds, including pyrimidine and triazole derivatives, underscore their importance in organic chemistry. These compounds are pivotal in the design of novel central nervous system (CNS) drugs, demonstrating the diverse chemical groups within heterocycles that can influence CNS activity. The versatility of these compounds is further highlighted in their application in creating optoelectronic materials, showcasing their potential in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices (Saganuwan, 2017); (Lipunova et al., 2018).
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-17-8-6-12-27-14-17)22(19-10-3-4-11-20(19)26)32-25(28-15)30-23(31-32)16-7-5-9-18(13-16)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRMRCYZXIZSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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